4-(Cyclohexyloxy)-3-fluorophenylboronic acid
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Overview
Description
4-(Cyclohexyloxy)-3-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a cyclohexyloxy group and a fluorine atom attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-fluorophenylboronic acid typically involves the following steps:
Formation of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through a nucleophilic aromatic substitution reaction. For example, cyclohexanol can react with a suitable aryl halide under basic conditions to form the cyclohexyloxy-substituted aromatic compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Boronic Acid Formation: The final step involves the formation of the boronic acid group. This can be achieved through a Miyaura borylation reaction, where a suitable aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Oxidation: 4-(Cyclohexyloxy)-3-fluorophenol.
Reduction: Cyclohexyl derivatives of the aromatic ring.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxy and fluorine substituents, making it less versatile in certain applications.
4-(Cyclohexyloxy)phenylboronic Acid: Similar structure but without the fluorine atom, which can affect its reactivity and binding properties.
3-Fluorophenylboronic Acid: Lacks the cyclohexyloxy group, resulting in different physical and chemical properties.
Uniqueness
4-(Cyclohexyloxy)-3-fluorophenylboronic acid is unique due to the presence of both the cyclohexyloxy and fluorine substituents. These groups enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(4-cyclohexyloxy-3-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10,15-16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHQILYOYTURAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CCCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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